Ethyl (3-amino-4-ethylphenyl)acetate
Description
Ethyl (3-amino-4-ethylphenyl)acetate is a phenylacetate derivative characterized by an ethyl ester group at the acetate moiety, an amino group at the 3-position, and an ethyl substituent at the 4-position of the phenyl ring. Derivatives of phenylacetate esters are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-ethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-3-10-6-5-9(7-11(10)13)8-12(14)15-4-2/h5-7H,3-4,8,13H2,1-2H3 |
InChI Key |
QQLWVKAZOLVWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-4-ethylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 3-amino-4-ethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-amino-4-ethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amides.
Scientific Research Applications
Ethyl (3-amino-4-ethylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (3-amino-4-ethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The amino group may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring and acetate backbone critically influence solubility, stability, and biological activity.
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties | References |
|---|---|---|---|---|---|
| Ethyl 4-aminophenylacetate | 4-NH₂ | C₁₀H₁₃NO₂ | 179.22 | Pharmaceutical intermediates | |
| Ethyl 2-(3-amino-4-hydroxyphenyl)acetate | 3-NH₂, 4-OH | C₁₀H₁₃NO₃ | 195.22 | Chemotherapeutic precursor | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | 3-F, 4-CH₃, oxo group | C₁₁H₁₃FNO₃ | 237.23 | Metabolic stability enhancement | |
| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | 3-Br, 4-OCH₃ | C₁₁H₁₄BrNO₃ | 296.14 | Antibacterial/anticancer research | |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | 4-Cl, phenoxy-acetoacetate | C₁₂H₁₃ClO₄ | 256.69 | Agrochemical synthesis |
Key Observations:
- Amino vs. Hydroxyl Groups: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (C₁₀H₁₃NO₃) exhibits stronger hydrogen-bonding capacity than its 4-ethylphenyl counterpart, enhancing crystallinity and aqueous solubility .
- Ethyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
